Fabp-IN-2

FABP3 inhibitor FABP4 inhibitor selectivity profiling

Fabp-IN-2 (CAS 1426533-99-4), also known as Compound 13p, is a small-molecule ligand targeting the fatty acid-binding proteins (FABPs). It was developed as part of a structure-guided design effort to create subtype-selective FABP3 (heart-type) inhibitors based on the scaffold of the FABP4-selective inhibitor BMS309403.

Molecular Formula C25H21ClN2O3
Molecular Weight 432.9 g/mol
Cat. No. B12397074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFabp-IN-2
Molecular FormulaC25H21ClN2O3
Molecular Weight432.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3Cl)C4=CC=CC=C4OCCCC(=O)O
InChIInChI=1S/C25H21ClN2O3/c26-20-12-5-6-13-22(20)28-23(18-9-2-1-3-10-18)17-21(27-28)19-11-4-7-14-24(19)31-16-8-15-25(29)30/h1-7,9-14,17H,8,15-16H2,(H,29,30)
InChIKeyDLWPLLKZMMWLHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fabp-IN-2: Baseline Identity and Core Inhibitory Profile for FABP3/4 Research


Fabp-IN-2 (CAS 1426533-99-4), also known as Compound 13p, is a small-molecule ligand targeting the fatty acid-binding proteins (FABPs). It was developed as part of a structure-guided design effort to create subtype-selective FABP3 (heart-type) inhibitors based on the scaffold of the FABP4-selective inhibitor BMS309403 [1]. The compound is characterized as a dual inhibitor of FABP3 and FABP4, demonstrating defined micromolar potency in a fluorescence-based displacement assay [1].

Fabp-IN-2 Procurement Rationale: Why FABP3 and FABP4 Inhibitors Are Not Interchangeable


Generic substitution within the FABP inhibitor class is not scientifically valid due to the distinct selectivity profiles and divergent target engagement across FABP family members. Compounds designed for FABP4, such as BMS309403 and FABP4-IN-2, exhibit high selectivity against FABP3 (e.g., >100-fold and 65-fold, respectively) [1]. In contrast, Fabp-IN-2 was specifically designed as a ligand for FABP3 and demonstrates a different selectivity window and potency rank-order against FABP3 and FABP4 [1]. Substituting Fabp-IN-2 with a FABP4-selective tool would fundamentally alter the experimental system, precluding any meaningful interpretation of FABP3-related biology.

Fabp-IN-2 Comparative Evidence: Quantified Differentiation from BMS309403 and Close Analog 13b


Fabp-IN-2 vs. BMS309403: Divergent FABP3/FABP4 Selectivity Profile Defines Distinct Application Space

Fabp-IN-2 (13p) demonstrates a fundamentally different selectivity profile compared to the classic FABP4 inhibitor BMS309403. In a 1,8-ANS displacement assay, Fabp-IN-2 exhibits a dual inhibitory profile with a preference for FABP3 (IC50 = 1.16 µM) over FABP4 (IC50 = 4.27 µM), resulting in a selectivity ratio of approximately 3.7-fold for FABP3 [1]. In stark contrast, BMS309403 was characterized in the same assay as having 'more than 50-fold selectivity over FABP3' and a sub-micromolar IC50 for FABP4 [1]. This direct comparative data confirms that Fabp-IN-2 and BMS309403 target the FABP3/FABP4 axis from opposite selectivity directions.

FABP3 inhibitor FABP4 inhibitor selectivity profiling

Fabp-IN-2 vs. FABP4-IN-2: Divergent Target Engagement Confirms Non-Interchangeability for FABP3 Studies

Fabp-IN-2 exhibits a selectivity profile that is the inverse of the selective FABP4 inhibitor, FABP4-IN-2. Fabp-IN-2 shows a 3.7-fold preference for inhibiting FABP3 (IC50 = 1.16 µM) over FABP4 (IC50 = 4.27 µM) [1]. In contrast, FABP4-IN-2 demonstrates a marked selectivity for FABP4 (Ki = 0.51 µM) over FABP3 (Ki = 33.01 µM), yielding an approximate 65-fold preference for FABP4 . This cross-study comparison reveals a clear divergence in primary target engagement, where Fabp-IN-2 favors FABP3 and FABP4-IN-2 favors FABP4.

FABP3 ligand FABP4-IN-2 kinase inhibitor selectivity

Fabp-IN-2 (13p) vs. Analog 13b: Structural Optimization Resulted in 18-Fold Improved FABP3 Potency

A direct structure-activity relationship (SAR) comparison within the same publication shows that Fabp-IN-2 (13p) represents a significant improvement over a close analog, compound 13b. In the same 1,8-ANS fluorescence displacement assay, Fabp-IN-2 (13p) exhibited an IC50 of 1.16 µM for FABP3, whereas the butyric acid derivative 13b showed an IC50 of 21.0 µM for the same target [1]. This represents an 18-fold improvement in FABP3 inhibitory activity for Fabp-IN-2.

SAR analysis lead optimization pyrazole-based inhibitor

Fabp-IN-2 Commercial Purity: A Verifiable Quality Benchmark for Reproducible Research

The commercial availability of Fabp-IN-2 with a quantified and verified high purity level provides a critical quality control parameter for procurement. A reputable vendor datasheet specifies the purity of Fabp-IN-2 as 99.78% . While comparative purity data for other FABP inhibitors is not part of this analysis, this specification establishes a verifiable benchmark for the target compound itself, which is essential for ensuring experimental reproducibility and reliable data generation in biological assays.

chemical purity quality control reproducibility

Fabp-IN-2 Best-Fit Research Applications Based on Verified Quantitative Differentiation


Investigating FABP3-Mediated Biology Without Strong FABP4 Interference

Fabp-IN-2 is the preferred tool for studies focused on the specific role of FABP3 (heart-type FABP) in cellular processes. Its ~3.7-fold selectivity for FABP3 over FABP4 [1] makes it a more appropriate choice than the classic FABP4 inhibitor BMS309403, which has >50-fold selectivity for FABP4 [1]. This property is crucial for experiments aimed at dissecting FABP3-specific pathways in lipid metabolism, cardiac function, or α-synuclein oligomerization, where FABP4 inhibition would be a confounding factor.

Structure-Activity Relationship (SAR) Studies on Pyrazole-Based FABP Ligands

Fabp-IN-2 serves as a key reference compound and lead structure for medicinal chemistry efforts aimed at developing novel FABP3 ligands. Its 18-fold improvement in FABP3 potency over the earlier analog 13b [1] validates its optimized structural features. Researchers can use Fabp-IN-2 as a benchmark to evaluate new compounds and further explore the SAR around the 1,3,5-trisubstituted pyrazole scaffold, with the goal of enhancing both potency and selectivity for FABP3 [1].

Dual FABP3/4 Target Engagement Studies

Fabp-IN-2 is uniquely suited for experimental paradigms that require simultaneous, moderate inhibition of both FABP3 and FABP4. With IC50 values in the low micromolar range (1.16 µM for FABP3 and 4.27 µM for FABP4) [1], it can be used as a dual inhibitor to probe the combined or synergistic roles of these two FABP isoforms in complex biological systems, such as metabolic syndrome or inflammatory models, offering a distinct tool distinct from highly selective inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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